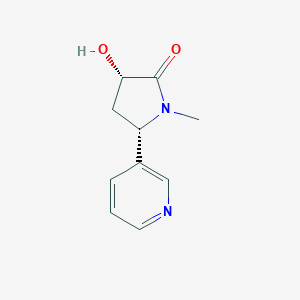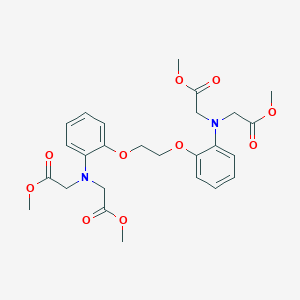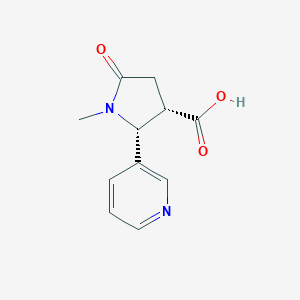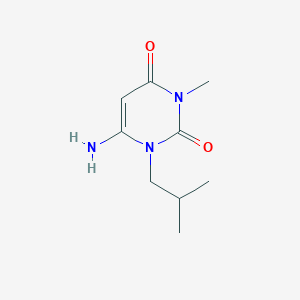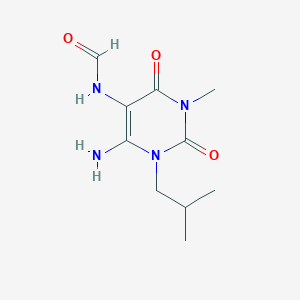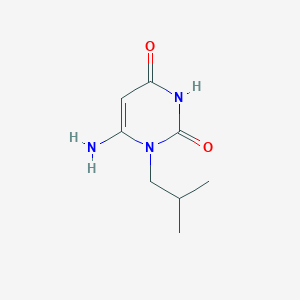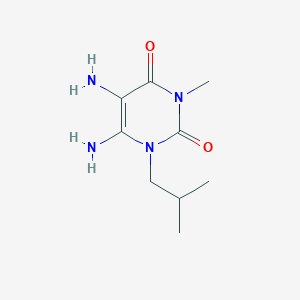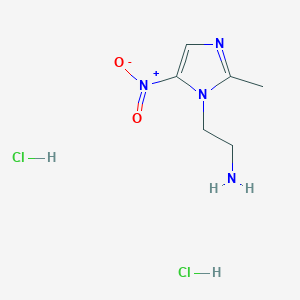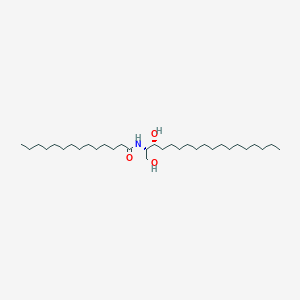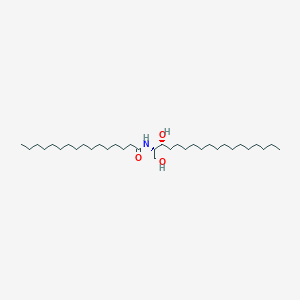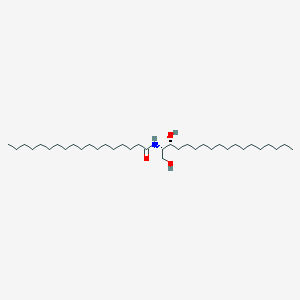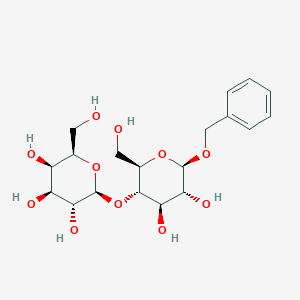
Benzyl beta-lactoside
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzyl beta-lactoside and its derivatives has been explored through various chemical reactions, including hydrogenolysis of benzylidene acetals and interaction with different chemical agents. For example, Lipták et al. (1976) discussed the synthesis of benzyl beta-lactoside derivatives through the hydrogenolysis of benzylidene acetals, highlighting the influence of the galactose moiety's C-1 substituent on the direction of benzylidene ring-cleavage (Lipták, Jodál, & Nánási, 1976). Additionally, Heda and Deshmukh (2014) presented a synthesis method for thiadiazines derived from benzyl beta-lactoside, showcasing a series of chemical transformations to achieve the desired compounds (Heda & Deshmukh, 2014).
Molecular Structure Analysis
The molecular structure of benzyl beta-lactoside has been studied using techniques such as UV and IR ion-dip spectroscopies. Jockusch et al. (2004) utilized these spectroscopic methods to analyze the glycosidic linkage and molecular conformation of benzyl lactoside, revealing its rigid structure and specific torsion angles which have significant biological implications (Jockusch et al., 2004).
Chemical Reactions and Properties
Various studies have focused on the reactivity of benzyl beta-lactoside with other chemical entities. For instance, Yoshino et al. (1988) explored the regioselective alkylation of benzyl beta-lactoside, demonstrating an effective method to produce key intermediates for the synthesis of oligosaccharide components (Yoshino et al., 1988). The study by Cardillo et al. (2002) on the synthesis and reactivity of beta-O-benzylhydroxylamino imides derived from D-glyceraldehyde further exemplifies the chemical versatility of lactoside derivatives (Cardillo, Gentilucci, & De Matteis, 2002).
Physical Properties Analysis
The physical properties of benzyl beta-lactoside, such as solubility, melting point, and crystalline structure, are crucial for its application in various domains. Although specific studies focusing on these aspects were not highlighted in the initial search, these properties are typically investigated using techniques like differential scanning calorimetry (DSC), X-ray crystallography, and solubility tests in different solvents.
Chemical Properties Analysis
The chemical properties of benzyl beta-lactoside, including its reactivity under various conditions, stability, and interaction with other molecules, have been the subject of scientific inquiry. The studies mentioned provide insights into its reactivity patterns, such as the selective benzoylation of methyl beta-lactoside, which elucidates the order of reactions of hydroxy groups in the lactoside molecule (Bhatt, Hough, & Richardson, 1977).
Wissenschaftliche Forschungsanwendungen
Tumor Metastasis Inhibition : Beta-lactosyl clusters, including those related to benzyl beta-lactoside, have shown potential as tumor metastasis inhibitors. Specifically, trivalent and polyvalent beta-lactosyl clusters with C2 and C4 spacer arms exhibited activity against B16 murine melanoma cell colonization (Dean et al., 1993).
Glycosphingolipid Synthesis : A method for the regioselective alkylation of benzyl-d-lactoside, a key intermediate in glycosphingolipid synthesis, was developed using stannylation (Yoshino et al., 1988).
Derivative Synthesis for Pharmaceuticals : The synthesis of various derivatives of benzyl beta-lactoside, including thio and epidithio derivatives of methyl beta-lactoside, has been explored. These derivatives have potential applications in pharmaceuticals and biotechnology (Ali et al., 1991).
Surfactant Applications : Lactose derivatives, including those related to benzyl beta-lactoside, have been used to create carbohydrate-derived surfactants. These have shown promising physical properties for use in various applications like detergents and cosmetics (Langlois & Williams, 1994).
Enzyme Substrate Research : Studies have also focused on the use of methyl beta-lactoside derivatives as substrates for and inhibitors of enzymes like beta-D-galactosidase from E. coli, contributing to our understanding of enzyme behavior (Bock & Adelhorst, 1990).
Ceramide Glycanase Assay : Derivatives like 6′Bn-MU-Lac have been used for the assay of ceramide glycanase activity, indicating their utility in biochemical research (Wang et al., 1996).
Investigation of Molecular Structure : The molecular structure of the benzyl lactoside disaccharide unit has been investigated, providing insights into its rigid structure and glycosidic torsion angle, which is crucial for understanding its behavior in various applications (Jockusch et al., 2004).
Eigenschaften
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O11/c20-6-10-12(22)13(23)15(25)19(28-10)30-17-11(7-21)29-18(16(26)14(17)24)27-8-9-4-2-1-3-5-9/h1-5,10-26H,6-8H2/t10-,11-,12+,13+,14-,15-,16-,17-,18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOKGHPPSFCSDC-BAGUKLQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl beta-lactoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



